molecular formula C8H13N3S B13190739 N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13190739
M. Wt: 183.28 g/mol
InChI Key: BLSUERPQFXLMJR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine ( 2060005-97-0) is a high-value chemical building block from the thiazolo[5,4-b]pyridine class, a scaffold of significant interest in medicinal chemistry and oncology research . This compound, with the molecular formula C8H13N3S and a molecular weight of 183.280 g/mol, is characterized by its tetrahydro-thiazolopyridine structure, which contributes to its physicochemical profile and makes it a versatile intermediate for the synthesis of more complex molecules . The primary research application of this compound and its analogues is in the development of potent MALT-1 (Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors . MALT-1 is a key protease in the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays an essential regulatory role in the NF-κB signaling pathway within B and T cells of the adaptive immune system . Inhibiting MALT-1 presents a promising therapeutic strategy for treating hematological malignancies, particularly the activated B cell-like subtype of diffuse large B-cell lymphoma (ABC-DLBCL) . The thiazole ring is a privileged structure in drug discovery, found in numerous bioactive molecules and approved drugs due to its ability to participate in diverse molecular interactions . Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, including antitumoral and antiviral effects, making this core structure a fertile ground for investigating new therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a critical precursor in multi-component reactions and other synthetic transformations to develop novel small-molecule probes and candidates, thereby contributing to advances in targeted cancer therapy and chemical biology .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C8H13N3S/c1-11(2)8-10-6-4-3-5-9-7(6)12-8/h9H,3-5H2,1-2H3

InChI Key

BLSUERPQFXLMJR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)NCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of N,N-Dimethyl-4H,5H,6H,7H-thiazolo[5,4-b]pyridin-2-amine

The synthesis of this compound generally involves the construction (annulation) of the thiazole ring fused to a pyridine derivative, followed by functionalization to introduce the N,N-dimethylamino group. While detailed industrial-scale processes are limited in public literature, laboratory and patent sources provide insight into viable synthetic routes.

General Synthetic Strategy

  • Annulation of Thiazole to Pyridine Core: The core thiazolo[5,4-b]pyridine framework is formed by cyclization reactions involving suitable pyridine precursors and thiazole-forming reagents. This often involves condensation and ring-closure steps under controlled conditions.

  • Introduction of the N,N-Dimethylamino Group: The amino group at the 2-position is typically N,N-dimethylated either by direct substitution with dimethylamine or by reductive amination methods.

Specific Synthetic Routes

Route A: Cyanation and Hydrolysis (Patent-Inspired)
  • Starting from a brominated tetrahydrothiazolopyridine intermediate, cyanation is performed to introduce a cyano group at the 2-position.

  • Subsequent hydrolysis of the cyano intermediate yields the corresponding carboxylic acid or amine derivative.

  • Reduction and further functional group transformations lead to the target N,N-dimethylamino compound.

This method emphasizes industrial scalability by using inexpensive starting materials and minimizing synthetic steps while allowing isolation of stable salt forms of intermediates for ease of handling.

Route B: Annulation via Secondary Amine Catalysis
  • A pyridine derivative is reacted with a secondary amine catalyst to form an intermediate thiazolopyridine structure.

  • The intermediate undergoes bromination and further substitution steps without the need for copper bromide (II), enhancing reaction efficiency.

  • Final N,N-dimethylation is achieved by treatment with dimethylamine or related reagents.

This approach allows for convenient production of intermediates and final compounds with fewer purification steps.

Route C: Laboratory-Scale Annulation and Functionalization
  • Laboratory syntheses typically start from 2-aminopyridine derivatives.

  • The thiazole ring is formed by reacting the amino group with sulfur-containing reagents such as thiourea or Lawesson's reagent under reflux conditions.

  • The resulting thiazolopyridine is then N,N-dimethylated using formaldehyde and formic acid (Eschweiler-Clarke methylation) or by direct alkylation with methyl iodide under basic conditions.

Reaction Conditions and Catalysts

  • Solvents: Ethanol, methanol, or acetonitrile are commonly used.

  • Catalysts: Secondary amines (e.g., piperidine, triethylamine) catalyze ring closure and substitution steps.

  • Temperature: Reflux temperatures (~78–100 °C) are typical for cyclization and methylation reactions.

  • Reaction times vary from several hours to overnight depending on scale and reagent reactivity.

Comparative Data Table of Preparation Methods

Preparation Route Key Steps Catalysts/Reagents Advantages Challenges
Cyanation and Hydrolysis (Patents) Bromination → Cyanation → Hydrolysis → Reduction Secondary amines, acids Industrial scalability, fewer steps Requires careful control of hydrolysis and reduction
Secondary Amine Catalyzed Annulation Pyridine derivative + secondary amine → Bromination → Substitution Piperidine, triethylamine Efficient intermediate isolation Sensitive to reaction conditions
Laboratory Annulation and Methylation Aminopyridine + sulfur reagent → Cyclization → N,N-dimethylation Thiourea, formaldehyde, methyl iodide Straightforward, adaptable to small scale Longer reaction times, purification needed
Microwave-Assisted Synthesis Cyclization and substitution under microwave irradiation Microwave reactor, organic bases Faster reaction, higher yields Requires specialized equipment

Research Findings and Perspectives

  • The synthetic routes focus on achieving efficient ring formation and functionalization with minimal steps and high yields.

  • Industrial methods prioritize cost-effective starting materials and scalable reaction conditions, often isolating intermediates as stable salts for handling.

  • Laboratory methods allow flexibility in modifying substituents and exploring structure-activity relationships relevant to biological activity.

  • Microwave-assisted synthesis offers promising improvements in reaction speed and yield but requires further optimization for this specific compound.

  • The compound’s potential biological activities, including enzyme modulation, make the development of diverse synthetic routes valuable for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolo-pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings and Challenges

Positional Isomerism: The [5,4-b] vs. [5,4-c] ring fusion significantly impacts molecular geometry and bioactivity. For example, [5,4-c] isomers often exhibit lower solubility in nonpolar solvents .

Substituent Optimization : While halogen and trifluoromethyl groups enhance potency, dimethylamine substituents may improve solubility but require further optimization for kinase inhibition .

Synthetic Limitations : Many thiazolo-pyridine derivatives (e.g., 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine) face challenges in regioselective synthesis, as seen in inseparable regioisomer mixtures (e.g., 26a, 1:4 ratio) .

Biological Activity

N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS No. 124458-21-5) is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

The molecular formula of this compound is C8H13N3SC_8H_{13}N_3S with a molecular weight of 183.28 g/mol. It is characterized by a thiazole ring fused with a pyridine structure, which contributes to its biological activity.

PropertyValue
CAS Number124458-21-5
Molecular FormulaC₈H₁₃N₃S
Molecular Weight183.28 g/mol

Synthesis

The synthesis of thiazole derivatives often involves multi-step reactions that can include cyclization and functionalization. Recent studies have reported various synthetic routes leading to the formation of this compound derivatives with enhanced biological properties .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that these compounds can inhibit the growth of resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

This compound has been evaluated for its anticancer potential against various human cancer cell lines. In particular:

  • Caco-2 Cells : The compound significantly reduced cell viability (39.8%) compared to untreated controls .
  • A549 Cells : It demonstrated moderate anticancer activity with a notable decrease in cell viability .

These findings suggest that modifications in the thiazole structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have revealed that certain derivatives exhibit IC50 values in the micromolar range against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) . The structure–activity relationship (SAR) studies indicate that specific substituents on the thiazole ring significantly influence cytotoxic effects.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives exhibited broad-spectrum activity against resistant bacterial strains.
    • The compound was effective in reducing biofilm formation in Staphylococcus aureus.
  • Anticancer Efficacy :
    • Another study reported on the compound's ability to induce apoptosis in Caco-2 cells through mitochondrial pathways.
    • The results indicated a promising lead for developing novel anticancer agents based on thiazole derivatives.

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